molecular formula C26H36O7 B1230736 12-Deoxyphorbol-13-isobutyrate-20-acetate CAS No. 25090-71-5

12-Deoxyphorbol-13-isobutyrate-20-acetate

Cat. No.: B1230736
CAS No.: 25090-71-5
M. Wt: 460.6 g/mol
InChI Key: MTXOHECJOIIIJM-PHFLZNSYSA-N
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Properties

IUPAC Name

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O7/c1-13(2)22(29)33-25-10-15(4)26(31)18(20(25)23(25,6)7)9-17(12-32-16(5)27)11-24(30)19(26)8-14(3)21(24)28/h8-9,13,15,18-20,30-31H,10-12H2,1-7H3/t15-,18+,19-,20-,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXOHECJOIIIJM-PHFLZNSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10947952
Record name 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25090-71-5
Record name 12-Deoxyphorbol-13-isobutyrate-20-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25090-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 12-Deoxyphorbol-13-isobutyrate-20-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10947952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of the C-20 Hydroxyl Group

The synthesis typically begins with protecting the C-20 hydroxyl to prevent undesired reactions during subsequent steps. Trityl ether protection is widely employed due to its stability under mild conditions:

Phorbol derivative+Trityl chlorideDMAP, PyridinePhorbol 20-trityl ether\text{Phorbol derivative} + \text{Trityl chloride} \xrightarrow{\text{DMAP, Pyridine}} \text{Phorbol 20-trityl ether}

Conditions :

  • Solvent: Anhydrous pyridine

  • Catalyst: 4-Dimethylaminopyridine (DMAP)

  • Temperature: Room temperature (20–25°C)

  • Duration: 12–24 hours

This step achieves >90% yield in optimized protocols, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Acylation at C-13 with Isobutyrate

Purification and Characterization

Chromatographic Techniques

Crude product purification involves:

  • Flash column chromatography : Silica gel (230–400 mesh), eluent: ethyl acetate/hexane (3:7)

  • High-performance liquid chromatography (HPLC) : C18 column, acetonitrile/water (65:35), flow rate: 1 mL/min

Spectroscopic Validation

  • 1H^{1}\text{H}-NMR (500 MHz, CDCl₃): δ 1.3 (isobutyrate -CH₂-), 2.0 (acetate -CH₃), 5.6 (C-13 ester carbonyl).

  • MS (ESI) : m/z 461.4 [M+H]⁺, 483.4 [M+Na]⁺.

Alternative Synthetic Routes

Enzymatic Acylation

Recent advances explore lipase-mediated acylation for greener synthesis:

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Solvent : tert-Butanol

  • Yield : 60–70%

Solid-Phase Synthesis

Immobilized substrates on Wang resin enable stepwise acylation, though yields remain suboptimal (50–55%).

Challenges and Optimization Strategies

  • Epimerization at C-4 : Minimized by avoiding basic conditions and using aprotic solvents.

  • Byproduct Formation : Controlled via slow addition of acylating agents and temperature modulation.

  • Scale-Up Limitations : Continuous-flow systems under investigation to enhance throughput.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Classical Steglich8599Moderate
Enzymatic7095High
Solid-Phase5590Low

Chemical Reactions Analysis

Types of Reactions: 12-Deoxyphorbol-13-isobutyrate-20-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Pharmacological Applications

1. Protein Kinase C Activation

12-Deoxyphorbol-13-isobutyrate-20-acetate is known for its role as an activator of Protein Kinase C (PKC), a family of enzymes that play significant roles in cellular signaling pathways. Research indicates that this compound can enhance the phosphorylation of specific proteins, making it a valuable tool in studying PKC-related signaling events in various cell types, including neuronal cells and cancer cells .

2. Neuroprotective Effects

Studies have shown that this compound exhibits neuroprotective properties. It has been utilized in models to investigate its effects on neurotransmitter release, particularly serotonin and acetylcholine. The compound enhances serotonin release from rat brain cortex slices, suggesting potential applications in neurodegenerative disease research .

Antifungal and Cytotoxic Activity

1. Antifungal Properties

Recent findings highlight the antifungal activity of this compound against Aspergillus carbonarius. In controlled experiments, the compound demonstrated a significant reduction in fungal growth at various concentrations, indicating its potential as an antifungal agent .

2. Cytotoxicity Against Cancer Cells

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that treatment with this compound led to a marked decrease in cell viability of breast cancer cells (MCF7), suggesting its potential utility in cancer therapeutics .

Imaging Applications

1. Positron Emission Tomography (PET)

The compound has been investigated as a tracer for PET imaging due to its ability to bind specifically to PKC. This property allows for visualization of PKC activity in vivo, which is crucial for understanding various neurological conditions and cancers . The non-tumor-promoting nature of this compound enhances its suitability for such applications.

Summary of Applications

Application AreaSpecific Use CasesKey Findings
PharmacologyPKC activationEnhances phosphorylation in various cell types .
NeurobiologyNeuroprotective effectsFacilitates serotonin release; potential implications for neurodegeneration .
Antifungal ActivityTreatment against Aspergillus carbonariusSignificant reduction in fungal growth observed .
Cancer ResearchCytotoxicity against breast cancer cellsDecreased viability of MCF7 cells noted .
Imaging ApplicationsPET tracer for PKC activitySpecific binding affinity confirmed; non-tumor-promoting properties noted .

Biological Activity

Overview

12-Deoxyphorbol-13-isobutyrate-20-acetate (DPIBA) is a diterpene ester derived from the latex of Euphorbia species, particularly Euphorbia resinifera. This compound is notable for its unique esterification pattern, which significantly influences its biological activities, particularly in the context of cancer research and cell signaling pathways.

The primary biological activity of DPIBA is attributed to its role as an activator of protein kinase C (PKC) pathways. PKC is a family of enzymes that play critical roles in various cellular processes, including signal transduction, cell growth, and differentiation. DPIBA's ability to activate PKC has been linked to its potential anticancer properties, as it can modulate cell signaling in ways that may inhibit tumor growth.

Cytotoxicity

DPIBA has demonstrated cytotoxic effects against various cancer cell lines. In a study assessing its impact on breast cancer cells (MCF7), DPIBA was shown to significantly decrease cell viability in a concentration-dependent manner. The concentrations tested ranged from 0.001 μM to 100 μM, with notable effects observed at higher concentrations .

Antifungal Activity

Research has also indicated that DPIBA exhibits antifungal properties. In experiments with Aspergillus carbonarius, DPIBA reduced fungal growth by approximately 25% after three days of incubation at various concentrations . This suggests a potential application in agricultural or medical settings where fungal infections are a concern.

Neurotransmitter Release

DPIBA has been found to enhance the release of neurotransmitters such as noradrenaline and dopamine in a concentration-dependent manner. This effect is mediated through PKC pathways, highlighting the compound's relevance in neurobiology and potential implications for neurological disorders .

Comparative Analysis with Similar Compounds

DPIBA's biological activities can be compared with other phorbol esters, such as 12-Deoxyphorbol-13-acetate and 12-Deoxyphorbol-13-phenylacetate. Each compound exhibits distinct effects based on their structural variations:

CompoundCytotoxicityAntifungal ActivityNeurotransmitter Release
This compoundHighModerateHigh
12-Deoxyphorbol-13-acetateModerateLowModerate
12-Deoxyphorbol-13-phenylacetateLowNoneLow

Case Studies and Research Findings

  • Cytotoxicity Study :
    A study published in Molecules highlighted that DPIBA significantly decreased the viability of MCF7 breast cancer cells when treated with increasing concentrations over 72 hours. The results indicated a strong correlation between concentration and cytotoxic effect, emphasizing DPIBA's potential as an anticancer agent .
  • Antifungal Research :
    In another investigation focused on antifungal properties, DPIBA was assessed against Aspergillus carbonarius. The study revealed that while DPIBA inhibited fungal growth effectively at certain concentrations, this effect diminished over extended incubation periods, suggesting a need for further exploration into its long-term efficacy .
  • Neurotransmitter Release Mechanism :
    Research examining the effects of various phorbol esters on neurotransmitter release demonstrated that DPIBA enhanced the release of noradrenaline and dopamine through PKC activation. This finding underscores its potential implications in treating neurological conditions where neurotransmitter dysregulation is a factor .

Q & A

Basic: What safety protocols are critical when handling 12-Deoxyphorbol-13-isobutyrate-20-acetate in laboratory settings?

Methodological Answer:
The compound is classified as a skin irritant (Category 2) and severe eye irritant (Category 2A) with specific organ toxicity (Category 3). Researchers must:

  • Use ventilated fume hoods to avoid inhalation of aerosols or vapors.
  • Wear chemical-resistant gloves, goggles, and face shields during handling.
  • In case of skin contact, immediately rinse with water for ≥15 minutes; for eye exposure, irrigate for ≥15 minutes and remove contact lenses.
  • Store in sealed containers in well-ventilated areas, away from strong oxidizers or bases.
  • Dispose via regulated chemical waste systems ; avoid drain disposal due to potential aquatic toxicity .

Basic: How do structural modifications (e.g., acyl groups) of 12-Deoxyphorbol derivatives affect their solubility and stability?

Methodological Answer:
The compound’s insolubility in water (mf: C₂₆H₃₆O₇, mw: 460.62) is attributed to its hydrophobic acyl groups (isobutyrate and acetate). Stability is influenced by:

  • Ester group positioning : The 13-isobutyrate and 20-acetate groups reduce polarity, enhancing lipid membrane permeability but limiting aqueous solubility.
  • Storage conditions : Stability is maintained at 2–8°C in inert atmospheres to prevent hydrolysis.
  • Analytical validation : Use HPLC with UV detection (λ = 210–280 nm) to monitor degradation products .

Advanced: What experimental approaches are used to assess PKC isozyme selectivity in cellular models?

Methodological Answer:

  • Cell line selection : Use U937 cells (expressing PKC-β, -ε, -ζ) and Swiss 3T3 cells (PKC-α, -δ, -ε, -ζ) to compare isozyme responses.
  • Immunoblotting : Track subcellular redistribution of PKC isozymes post-treatment. For example, DOPPA (a structural analog) activates PKC-β in vitro but induces non-selective PKC-ε/δ activation in vivo due to metabolic conversion to non-selective metabolites .
  • Metabolic inhibition : Co-treat with cytochrome P450 inhibitors (e.g., ketoconazole) to prevent confounding metabolite formation during long-term studies .

Advanced: How can contradictions between in vitro and in vivo PKC activation data be resolved?

Methodological Answer:

  • Time-course experiments : Limit exposure to <6 hours to avoid metabolite interference (e.g., DOPPA → DOPP, a non-selective activator).
  • Dose-response profiling : Use EC₅₀ values to distinguish primary (direct) vs. secondary (metabolite-driven) effects. For example, DOPPA’s PKC-β selectivity in vitro (EC₅₀ = 10 nM) is lost in vivo at doses >100 nM due to off-target activation .
  • Knockout models : Validate specificity using PKC-β-deficient cells or CRISPR-edited lines to isolate isozyme contributions .

Basic: What metabolic pathways influence the bioactivity of this compound in cellular systems?

Methodological Answer:

  • Ester hydrolysis : The 20-acetate group is susceptible to esterase cleavage, generating 12-deoxyphorbol-13-isobutyrate, which exhibits broader PKC activation.
  • Oxidative metabolism : Cytochrome P450 enzymes (e.g., CYP3A4) modify the phorbol core, altering binding affinity to PKC’s C1 domain.
  • Experimental mitigation : Use LC-MS to quantify parent compound and metabolites in cellular lysates at multiple timepoints .

Advanced: What methodologies quantify the compound’s impact on long-term PKC-mediated processes like proliferation?

Methodological Answer:

  • Proliferation assays : Combine BrdU incorporation with PKC inhibitors (e.g., Gö6983) to isolate PKC-dependent pathways.
  • Transcriptomic profiling : RNA-seq identifies PKC-regulated genes (e.g., NF-κB, AP-1) over 24–72-hour treatments.
  • Kinase activity mapping : Use FRET-based biosensors (e.g., CKAR) for real-time PKC activity monitoring in live cells .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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12-Deoxyphorbol-13-isobutyrate-20-acetate
Reactant of Route 2
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12-Deoxyphorbol-13-isobutyrate-20-acetate

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